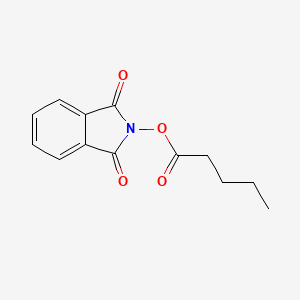
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropylamino group and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
Introduction of the cyclopropylamino group: This step might involve the reaction of cyclopropylamine with an appropriate intermediate.
Final assembly: The final step would involve coupling the triazole and cyclopropylamino intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated synthesis: To reduce human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.
Medicine
In medicinal chemistry, it might be explored for its potential as a drug candidate, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, or they might interact with receptors to modulate their activity. The cyclopropylamino group could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl groups on the triazole ring.
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanoic acid: Has an additional carbon in the propanoic acid chain.
Uniqueness
The presence of the dimethyl groups on the triazole ring and the cyclopropylamino group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-6-11-7(2)14(13-6)5-9(10(15)16)12-8-3-4-8/h8-9,12H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
YVMQPJXKWUXXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C(=O)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


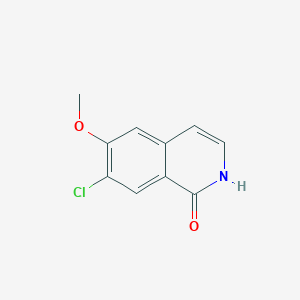

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
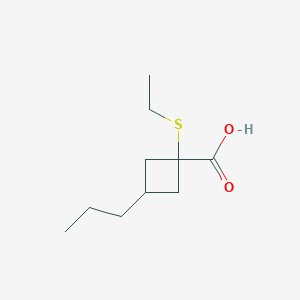


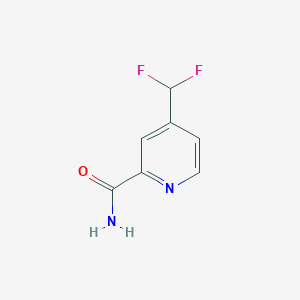
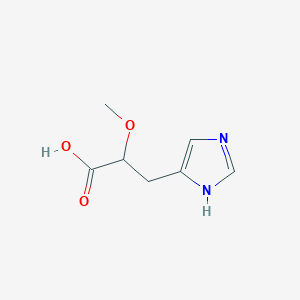
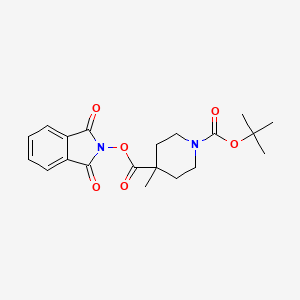
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
